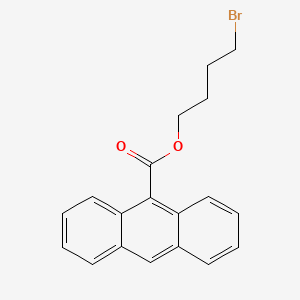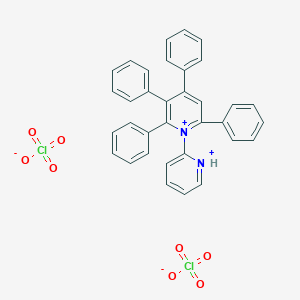
2,3,4,6-Tetraphenyl-1,2'-bipyridin-1-ium diperchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,6-Tetraphenyl-1,2’-bipyridin-1-ium diperchlorate is a complex organic compound known for its unique structural and electronic properties. This compound belongs to the bipyridinium family, which is widely studied in the field of supramolecular chemistry due to its ability to form stable complexes with various metal ions . The presence of multiple phenyl groups enhances its stability and electronic characteristics, making it a valuable compound for various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetraphenyl-1,2’-bipyridin-1-ium diperchlorate typically involves the cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium salts . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of specific solvents and catalysts to facilitate the cyclocondensation process.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4,6-Tetraphenyl-1,2’-bipyridin-1-ium diperchlorate undergoes various chemical reactions, including:
Reduction: It can undergo reduction reactions, leading to the formation of reduced bipyridinium species.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and solvents, to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield bipyridinium cations with different oxidation states, while substitution reactions can introduce various functional groups onto the phenyl rings .
Wissenschaftliche Forschungsanwendungen
2,3,4,6-Tetraphenyl-1,2’-bipyridin-1-ium diperchlorate has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2,3,4,6-Tetraphenyl-1,2’-bipyridin-1-ium diperchlorate involves its ability to undergo redox reactions. The compound can accept and donate electrons, making it a valuable component in electrochemical applications . The molecular targets and pathways involved include interactions with metal ions and participation in electron transfer processes, which are crucial for its function in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Bipyridinium: Known for its electrochemical properties and used in similar applications.
3,3’-Bipyridinium: Exhibits different electronic properties due to the position of the nitrogen atoms.
2,2’-Bipyridinium: Commonly used as a ligand in coordination chemistry.
Uniqueness
2,3,4,6-Tetraphenyl-1,2’-bipyridin-1-ium diperchlorate is unique due to the presence of multiple phenyl groups, which enhance its stability and electronic properties. This makes it particularly valuable in applications requiring stable and efficient electron transfer processes .
Eigenschaften
CAS-Nummer |
144522-27-0 |
|---|---|
Molekularformel |
C34H26Cl2N2O8 |
Molekulargewicht |
661.5 g/mol |
IUPAC-Name |
2,3,4,6-tetraphenyl-1-pyridin-1-ium-2-ylpyridin-1-ium;diperchlorate |
InChI |
InChI=1S/C34H25N2.2ClHO4/c1-5-15-26(16-6-1)30-25-31(27-17-7-2-8-18-27)36(32-23-13-14-24-35-32)34(29-21-11-4-12-22-29)33(30)28-19-9-3-10-20-28;2*2-1(3,4)5/h1-25H;2*(H,2,3,4,5)/q+1;;/p-1 |
InChI-Schlüssel |
YUUNFKYVJMJOLV-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=[N+](C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=[NH+]5)C6=CC=CC=C6.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


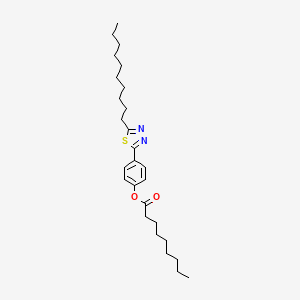
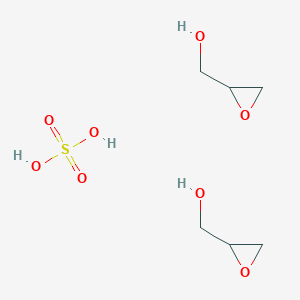
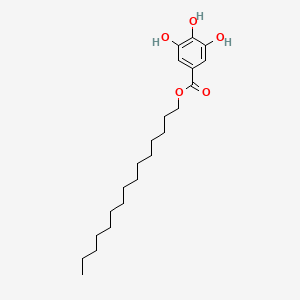
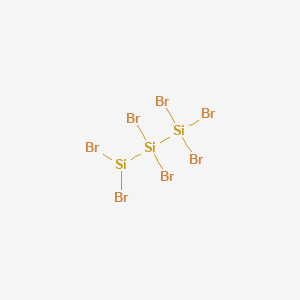
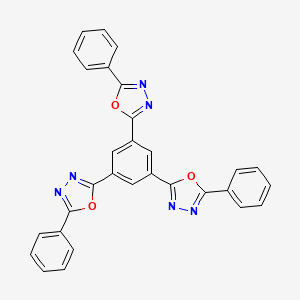
![1-{5-[2-(Triethoxysilyl)ethyl]-2,3-dihydro-1,4-benzodioxin-6-yl}ethan-1-one](/img/structure/B15164081.png)
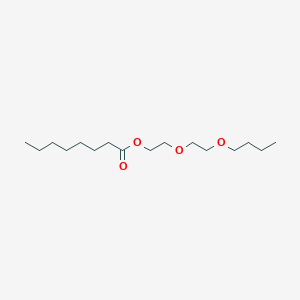


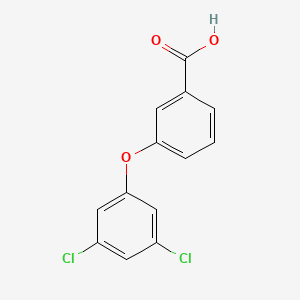
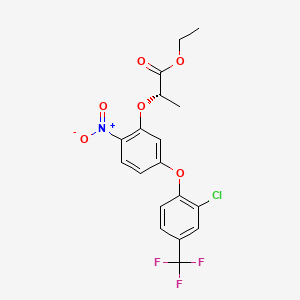
![3-Methyl-1-[2,4,6-tri(propan-2-yl)cyclohexyl]phospholane](/img/structure/B15164127.png)
![7-Borabicyclo[4.1.0]hepta-1,3,5-trien-7-yl](/img/structure/B15164134.png)
